![molecular formula C20H22N2O7S B2421652 N-((1-(苯并[d][1,3]二氧杂环戊烯-5-基)-5-氧代吡咯烷-3-基)甲基)-2,5-二甲氧基苯磺酰胺 CAS No. 954715-15-2](/img/structure/B2421652.png)

N-((1-(苯并[d][1,3]二氧杂环戊烯-5-基)-5-氧代吡咯烷-3-基)甲基)-2,5-二甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

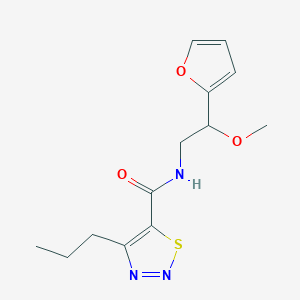

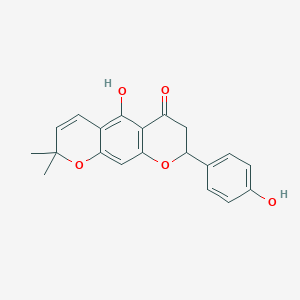

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O7S and its molecular weight is 434.46. The purity is usually 95%.

BenchChem offers high-quality N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 将N-{[1-(2H-1,3-苯并二氧杂环戊烯-5-基)-5-氧代吡咯烷-3-基]甲基}-2,5-二甲氧基苯-1-磺酰胺(BDMMBSH)的薄层沉积在具有导电聚合物基质Nafion(NF)的玻碳电极(GCE)上,以创建灵敏且选择性的Pb^2+传感器 .

抗癌活性

重金属离子检测

抗增殖活性

化学性质探索

总之,N-((1-(苯并[d][1,3]二氧杂环戊烯-5-基)-5-氧代吡咯烷-3-基)甲基)-2,5-二甲氧基苯磺酰胺在癌症研究、重金属检测和化学探索方面具有广阔前景。 其独特的结构为进一步优化和开发有效类似物奠定了基础 .如果您需要更多信息或有任何其他问题,请随时提问!😊

作用机制

Target of Action

Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines

Biochemical Pathways

The compound may affect the biochemical pathways related to cell cycle regulation and apoptosis. These pathways are crucial for the normal functioning of cells, and their disruption can lead to cell death. In the context of cancer, inducing apoptosis in cancer cells is a common strategy for limiting their proliferation .

Pharmacokinetics

In silico predictions suggest that the compound obeys lipinski’s rule of five, indicating good bioavailability . Further experimental studies are needed to confirm these predictions and to fully understand the pharmacokinetic profile of this compound.

Result of Action

The compound’s action results in the inhibition of cancer cell growth. This is achieved through the induction of cell cycle arrest and apoptosis, leading to cell death . The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .

生化分析

Biochemical Properties

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and proteases, which are essential for cellular signaling and metabolic processes. The compound’s interaction with these biomolecules often involves binding to active sites, leading to inhibition or modulation of enzyme activity. For instance, it has been observed to inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting potential as an anticancer agent .

Cellular Effects

The effects of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound has been shown to induce apoptosis and cell cycle arrest, thereby inhibiting cell proliferation. Additionally, it affects the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer properties .

Molecular Mechanism

At the molecular level, N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s ability to inhibit kinases is particularly noteworthy, as it disrupts key signaling pathways involved in cell growth and survival. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to modulate these pathways can lead to changes in cellular metabolism, including alterations in energy production and utilization. Understanding these interactions is crucial for developing effective therapeutic strategies .

Transport and Distribution

The transport and distribution of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells. These interactions can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

The subcellular localization of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action. Understanding these localization mechanisms can provide insights into the compound’s therapeutic potential .

属性

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7S/c1-26-15-4-6-17(27-2)19(9-15)30(24,25)21-10-13-7-20(23)22(11-13)14-3-5-16-18(8-14)29-12-28-16/h3-6,8-9,13,21H,7,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFQFKHXVSBNGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2421572.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2421575.png)

![(E)-ethyl 3-((2-hydroxy-3,5-diiodobenzylidene)amino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2421579.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2421581.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2421585.png)

![5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride](/img/structure/B2421586.png)

![8-(2-((2-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421587.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{[3-(trifluoromethyl)benzyl]oxy}iminoformamide](/img/structure/B2421588.png)

![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2421592.png)